molecular formula C53H85N15O14 B038470 Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine CAS No. 118060-90-5

Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine

Cat. No. B038470
CAS RN: 118060-90-5
M. Wt: 1156.3 g/mol
InChI Key: QMLXCJQZMNVNMU-ABCDUJAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine, also known as TQFPVLGPR, is a peptide that has gained attention in the scientific community due to its potential applications in research. This peptide is composed of nine amino acids and has been synthesized using various methods.

Scientific Research Applications

Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been shown to inhibit the growth and proliferation of cancer cells. Inflammation research has shown that Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine can reduce inflammation in animal models. In neurodegenerative disease research, Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been shown to protect neurons from damage and improve cognitive function.

Mechanism of Action

The mechanism of action of Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine is not fully understood, but it is thought to be related to its ability to bind to specific receptors on the surface of cells. These receptors are involved in various cellular processes, including cell growth, inflammation, and apoptosis. By binding to these receptors, Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been shown to have various biochemical and physiological effects. In animal models, Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been shown to reduce inflammation, improve cognitive function, and protect neurons from damage. It has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine in lab experiments is its ability to modulate specific cellular processes. This makes it a valuable tool for studying the mechanisms underlying various diseases and conditions. However, one limitation of using Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine is its cost, as it can be expensive to synthesize and use in experiments.

Future Directions

There are many potential future directions for research on Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells. Another area of interest is its potential use in neurodegenerative disease research, as it has been shown to protect neurons from damage and improve cognitive function. Additionally, further research is needed to fully understand the mechanism of action of Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine and its potential therapeutic applications.

Synthesis Methods

Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while LPPS involves the use of a liquid medium to facilitate peptide bond formation. Both methods have been successfully used to synthesize Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine, with SPPS being the more commonly used method.

properties

CAS RN

118060-90-5

Product Name

Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine

Molecular Formula

C53H85N15O14

Molecular Weight

1156.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C53H85N15O14/c1-27(2)24-36(45(74)60-26-41(72)67-22-8-11-37(67)47(76)65-42(28(3)4)49(78)63-35(52(81)82)10-7-21-59-53(57)58)64-50(79)43(29(5)6)66-48(77)38-12-9-23-68(38)51(80)34(18-20-40(56)71)62-46(75)33(17-19-39(55)70)61-44(73)32(54)25-30-13-15-31(69)16-14-30/h13-16,27-29,32-38,42-43,69H,7-12,17-26,54H2,1-6H3,(H2,55,70)(H2,56,71)(H,60,74)(H,61,73)(H,62,75)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,81,82)(H4,57,58,59)/t32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1

InChI Key

QMLXCJQZMNVNMU-ABCDUJAMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

sequence

YQQPVLGPVR

synonyms

eta-casokinin 10
Tyr-Gln-Gln-Pro-Val-Leu-Gly-Pro-Val-Arg
tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine
YQQPVLGPVR

Origin of Product

United States

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